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Abstract
Fosgonimeton (ATH-1017) is a novel, small-molecule prodrug designed to address

neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET

signaling pathway. Following administration, fosgonimeton is converted to its active metabolite,

fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier to exert its neurotrophic

and neuroprotective effects. This technical guide provides a comprehensive overview of the

preclinical and clinical data available for fosgo-AM, with a focus on its mechanism of action,

experimental validation, and quantitative outcomes. Detailed experimental protocols and visual

representations of key pathways and workflows are included to facilitate a deeper

understanding of this promising therapeutic agent.

Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by

progressive neuronal loss and synaptic dysfunction. The HGF/MET signaling pathway is a

critical neurotrophic system that plays a vital role in neuronal survival, growth, and plasticity.[1]

[2] Impairment of this pathway has been implicated in the pathophysiology of

neurodegeneration. Fosgonimeton and its active metabolite, fosgo-AM, represent a therapeutic

strategy aimed at restoring and enhancing HGF/MET signaling to combat the multifaceted

nature of neurodegenerative conditions.[1] Preclinical studies have demonstrated the potential

of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and
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synaptogenesis, and improve cognitive function in animal models of dementia.[1][3] This guide

synthesizes the available technical data to provide a detailed resource for the scientific

community.

Mechanism of Action: Positive Modulation of the
HGF/MET Signaling Pathway
Fosgo-AM acts as a positive modulator of the HGF/MET receptor system. It enhances the

activation of the MET receptor by its ligand, HGF, leading to the stimulation of downstream

signaling cascades that are crucial for neuronal health.

HGF/MET Signaling Cascade
The binding of HGF to the MET receptor tyrosine kinase induces receptor dimerization and

autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream

pathways activated by this process include:

PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting

apoptosis (programmed cell death).[3][4]

RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and

plasticity.[3][4]

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including

enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.[1][3]
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Caption: HGF/MET Signaling Pathway Enhanced by Fosgo-AM.

Preclinical Data
A substantial body of preclinical evidence supports the neuroprotective and neurotrophic effects

of fosgo-AM in a variety of in vitro and in vivo models of neurodegeneration.

In Vitro Studies
Fosgo-AM has demonstrated significant neuroprotective effects in primary rat cortical neurons

subjected to various toxic insults, including amyloid-beta (Aβ) toxicity, oxidative stress, and

mitochondrial dysfunction.[3][5]

Experimental Model Endpoint
Result with Fosgo-

AM Treatment
Reference

Amyloid-Beta (Aβ₁₋₄₂)

Toxicity
Neuronal Survival Increased survival [3]

Neurite Network

Protection

Protected neurite

networks
[3]

Tau

Hyperphosphorylation

Reduced tau

hyperphosphorylation
[3]

Oxidative Stress

(MitoSox)
Mitochondrial ROS

Significant decrease

in mitochondrial

oxidative stress

[5]

Mitochondrial

Dysfunction

Cytochrome c

Release

Significant decrease

in cytochrome c

release

[5]

Treatment of primary hippocampal neurons with fosgo-AM has been shown to enhance

synaptogenesis.[2]
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Endpoint
Result with Fosgo-AM

Treatment
Reference

Synaptic Count Increased number of synapses [2]

Synaptic Strength
Increased relative abundance

of presynaptic vesicles
[2]

In Vivo Studies
Fosgo-AM and its prodrug, fosgonimeton, have been evaluated in several animal models of

cognitive impairment, demonstrating procognitive effects.

Experimental

Model
Animal Model Endpoint

Result with

Fosgonimeton/

Fosgo-AM

Treatment

Reference

Amyloid-Beta

(Aβ₂₅₋₃₅) Toxicity
Rat

Cognitive

Function

(Passive

Avoidance Test)

Significantly

rescued

cognitive function

[3]

Scopolamine-

Induced Amnesia
Rat Cognitive Deficits

Rescued

cognitive deficits
[1]

LPS-Induced

Neuroinflammati

on

Mouse

Cognitive

Impairment (T-

maze)

Prevented

cognitive deficits
[6][7]

Clinical Data
Fosgonimeton has been evaluated in several clinical trials to assess its safety, tolerability,

pharmacokinetics, and efficacy in both healthy volunteers and patients with neurodegenerative

diseases.

Phase 1 Clinical Trial (NCT03298672)
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This study in healthy volunteers and patients with Alzheimer's disease demonstrated that

fosgonimeton was safe and well-tolerated.[8][9]

Study Population Dose Key Findings Reference

Healthy Young Males

(SAD)

2, 6, 20, 40, 60, or 90

mg

Safe and well-

tolerated, dose-

proportional PK

[8][9]

Healthy Elderly (MAD)
20, 40, 60, or 80 mg

(9 days)

Safe and well-

tolerated, no

accumulation

[8][9]

Alzheimer's Disease

Patients
40 mg (9 days)

Significant effect

toward ERP P300

latency normalization

(p=0.027)

[8]

Phase 2 ACT-AD Trial (NCT04491006)
This exploratory study in patients with mild-to-moderate Alzheimer's disease did not meet its

primary endpoint in the overall population. However, a pre-specified subgroup analysis of

patients on fosgonimeton monotherapy (not taking acetylcholinesterase inhibitors) showed

encouraging results.[10][11]

Population Endpoint Result at 26 Weeks Reference

Monotherapy

Subgroup
ERP P300 Latency

-28 millisecond

change
[10]

Monotherapy

Subgroup
ADAS-Cog11 -3.3-point change [10]

Phase 2/3 LIFT-AD Trial (NCT04488419)
This trial in patients with mild-to-moderate Alzheimer's disease not on acetylcholinesterase

inhibitors did not meet its primary endpoint of a statistically significant change in the Global

Statistical Test (GST).[10]
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Endpoint Result at 26 Weeks p-value Reference

Global Statistical Test

(GST)

-0.08 change favoring

fosgonimeton
0.70 [10]

ADAS-Cog11

-1.09 change

(fosgonimeton) vs.

-0.39 (placebo)

0.35 [10]

ADCS-ADL23

+0.65 improvement

(fosgonimeton) vs.

-0.02 decline

(placebo)

0.61 [10]

Phase 2 SHAPE Trial (NCT04831281)
This exploratory study in patients with Parkinson's disease dementia (PDD) and Dementia with

Lewy Bodies (DLB) did not meet its primary endpoint. However, the 40 mg dose group showed

a statistically significant improvement in ADAS-Cog13.[10][12][13]

Dose Group Endpoint
Result at 26

Weeks
p-value Reference

40 mg ADAS-Cog13

-7.2 points

improvement vs.

placebo

0.0321 [12][13]

Experimental Protocols
The following sections provide an overview of the methodologies used in the key preclinical

experiments cited in this guide.

In Vitro Experimental Workflows
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Caption: General workflow for in vitro neuroprotection and neurotrophic assays.

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[14][15]

The tissue is dissociated, and the cells are plated on coated culture plates. The neurons are

maintained in a specialized neurobasal medium supplemented with growth factors to allow for

maturation and the formation of neuronal networks.[14][15]

Amyloid-Beta Toxicity Model: Mature primary cortical neurons are pre-treated with fosgo-AM

for a short duration (e.g., 15 minutes) before being exposed to a solution containing Aβ₁₋₄₂

oligomers for 24 hours.[3]

Oxidative Stress and Mitochondrial Dysfunction Models: Neurons are pre-treated with fosgo-

AM and then challenged with agents that induce oxidative stress (e.g., hydrogen peroxide) or

mitochondrial dysfunction.[5] Mitochondrial reactive oxygen species (ROS) can be measured
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using fluorescent probes like MitoSox, and cytochrome c release can be assessed via

immunocytochemistry.[5]

Following treatment with fosgo-AM, neuronal morphology is assessed. Neurite outgrowth can

be quantified by measuring the total length of neurites per neuron.[2] Synaptogenesis is

evaluated by immunostaining for pre- and post-synaptic protein markers and quantifying the

number and strength of synapses.[2][16]

In Vivo Experimental Workflows

Animal Model Induction Treatment Regimen Behavioral Assessment

Induce cognitive deficit model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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